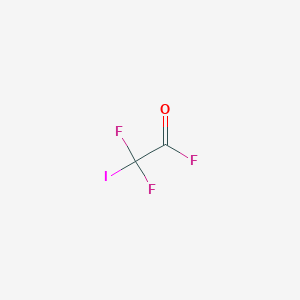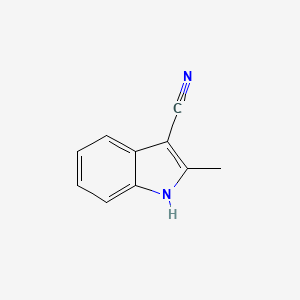
2-甲基-1H-吲哚-3-腈
描述
2-Methyl-1H-indole-3-carbonitrile is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by a methyl group at the second position and a carbonitrile group at the third position of the indole ring. It is known for its diverse applications in scientific research and industry.
科学研究应用
2-Methyl-1H-indole-3-carbonitrile has a wide range of applications in scientific research:
作用机制
Target of Action
It’s known that indole derivatives, which include 2-methyl-1h-indole-3-carbonitrile, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses . The interaction of these compounds with their targets often results in changes that contribute to their biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . These pathways and their downstream effects can vary widely depending on the specific biological activity of the indole derivative.
Result of Action
Indole derivatives are known to have diverse biological activities, which suggest that they can have a variety of molecular and cellular effects .
生化分析
Biochemical Properties
2-methyl-1H-indole-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 2-methyl-1H-indole-3-carbonitrile, have been shown to exhibit antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These interactions often involve binding to specific receptors or enzymes, leading to inhibition or activation of biochemical pathways. The exact nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and π-π stacking interactions.
Cellular Effects
2-methyl-1H-indole-3-carbonitrile influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives can modulate the activity of protein kinases, which are crucial for cell signaling . Additionally, 2-methyl-1H-indole-3-carbonitrile may impact the expression of genes involved in inflammation, apoptosis, and cell proliferation. These effects can lead to changes in cellular behavior, such as altered cell growth, differentiation, and survival.
Molecular Mechanism
The molecular mechanism of 2-methyl-1H-indole-3-carbonitrile involves its interaction with various biomolecules at the molecular level. It can bind to enzymes and receptors, leading to inhibition or activation of their functions. For instance, indole derivatives have been shown to inhibit the activity of certain protein kinases by binding to their active sites . This binding can result in changes in gene expression and subsequent cellular responses. Additionally, 2-methyl-1H-indole-3-carbonitrile may interact with DNA and RNA, affecting transcription and translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-methyl-1H-indole-3-carbonitrile can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that indole derivatives can undergo degradation under certain conditions, which can affect their biological activity . Long-term exposure to 2-methyl-1H-indole-3-carbonitrile may lead to changes in cellular function, such as altered gene expression and metabolic activity. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and safety.
Dosage Effects in Animal Models
The effects of 2-methyl-1H-indole-3-carbonitrile can vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activity . At higher doses, it may cause toxic or adverse effects, including cytotoxicity and organ damage. Understanding the dosage effects is essential for determining the therapeutic window and safety profile of 2-methyl-1H-indole-3-carbonitrile.
Metabolic Pathways
2-methyl-1H-indole-3-carbonitrile is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites . These metabolites may have different biological activities compared to the parent compound. Additionally, 2-methyl-1H-indole-3-carbonitrile can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 2-methyl-1H-indole-3-carbonitrile within cells and tissues are critical for its biological activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation . Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of 2-methyl-1H-indole-3-carbonitrile in therapeutic applications.
Subcellular Localization
The subcellular localization of 2-methyl-1H-indole-3-carbonitrile can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and subsequent cellular responses. Understanding the subcellular localization is crucial for elucidating the molecular mechanisms of 2-methyl-1H-indole-3-carbonitrile.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-methyl-1H-indole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst . Another method involves the Knoevenagel condensation of indole-3-carboxaldehyde with malononitrile, followed by cyclization .
Industrial Production Methods: Industrial production of 2-methyl-1H-indole-3-carbonitrile often employs microwave-assisted synthesis to enhance reaction rates and yields. This method involves the use of microwave irradiation to accelerate the reaction between indole derivatives and nitriles .
化学反应分析
Types of Reactions: 2-Methyl-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonitrile group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic conditions.
Major Products:
Oxidation: Indole oxides.
Reduction: Indole amines.
Substitution: Halogenated or nitrated indoles.
相似化合物的比较
1H-Indole-3-carbaldehyde: Another indole derivative with a formyl group at the third position.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxyl group at the third position.
Indole-3-carboxamide: An indole derivative with a carboxamide group at the third position.
Uniqueness: 2-Methyl-1H-indole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the carbonitrile group enhances its reactivity and potential for forming diverse derivatives, making it valuable in synthetic and medicinal chemistry.
属性
IUPAC Name |
2-methyl-1H-indole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-7-9(6-11)8-4-2-3-5-10(8)12-7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFATLKERBHVHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372917 | |
| Record name | 2-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51072-83-4 | |
| Record name | 2-methyl-1H-indole-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60372917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)
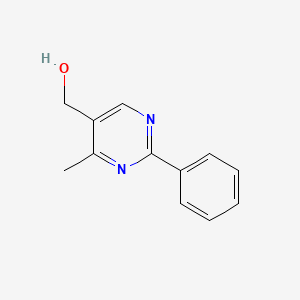
![praseodymium(3+);(1E)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate;(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate](/img/structure/B1598030.png)
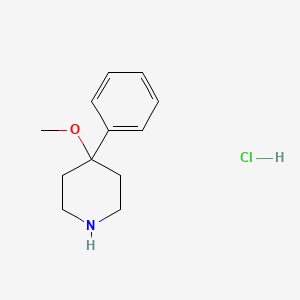
![[4-(5-Methyl-tetrazol-1-yl)-phenyl]-acetic acid](/img/structure/B1598033.png)


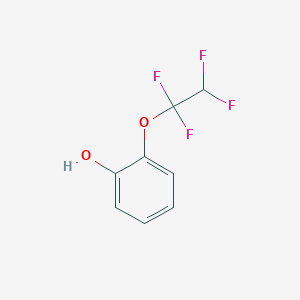

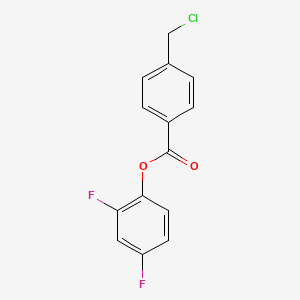
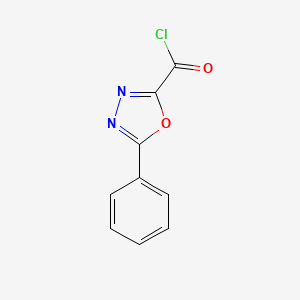
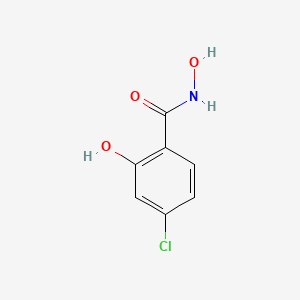
![Ethyl 5-chloropyrazolo[1,5-a]quinazoline-3-carboxylate](/img/structure/B1598045.png)
